![molecular formula C11H9NO3 B054991 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 124281-65-8](/img/structure/B54991.png)
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, often involves strategies that ensure the introduction of functional groups at specific positions on the quinoline nucleus. A common approach includes the alkaline hydrolysis of esters derived from the quinoline carboxylic acids, which is accompanied by decarboxylation and leads to the formation of targeted quinoline carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006).
Scientific Research Applications
Synthesis and Anticancer Activity
Research has shown the synthesis of derivatives related to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, exploring their potential anticancer activities. For instance, the creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been investigated for their effects against the breast cancer MCF-7 cell line. These compounds, synthesized through a series of chemical reactions starting from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showed significant anticancer activity in preliminary screenings, suggesting a potential therapeutic application in oncology (Gaber et al., 2021).
Radiosynthesis for SPECT Tracer Studies
Another application involves the radiosynthesis of related compounds for use in Single Photon Emission Computed Tomography (SPECT) studies, specifically targeting the N-methyl-D-aspartate (NMDA) receptor in the human brain. The research demonstrates the successful synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, aiming to develop a tracer for neurological imaging and research, providing insights into various brain disorders and their treatment (Dumont & Slegers, 1996).
Exploration of Chemical Properties and Synthesis Methods
There is also interest in the fundamental chemical properties and synthesis methods of this compound and its derivatives. Studies have been conducted to understand the alkaline hydrolysis and decarboxylation reactions associated with these compounds, leading to the development of new synthetic pathways and the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Ukrainets et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are valuable in drug research and development .
Mode of Action
Quinoline derivatives, in general, interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have various biological activities .
properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSLZIOHCOEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559329 |
Source
|
Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124281-65-8 |
Source
|
Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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